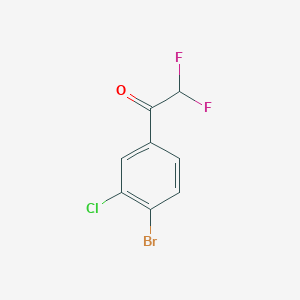
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
1-(4-Bromo-3-chlorophenyl)-2,2-difluoroethan-1-one can be compared to other similar compounds, such as:
4-Bromo-3-chlorophenylboronic acid: This compound shares the bromine and chlorine substituents but differs in its boronic acid functional group.
1-(4-Bromo-3-chlorophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of the difluoroethanone moiety.
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid: This compound features a cyclopropane ring and a carboxylic acid group.
The uniqueness of 1-(4-bromo-3-chlorophenyl)-2,2-difluoroethan-1-one lies in its specific combination of halogen atoms and the difluoroethanone structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
1823323-64-3 |
|---|---|
Fórmula molecular |
C8H4BrClF2O |
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
1-(4-bromo-3-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H |
Clave InChI |
SAFHYQXXAPQFGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(F)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


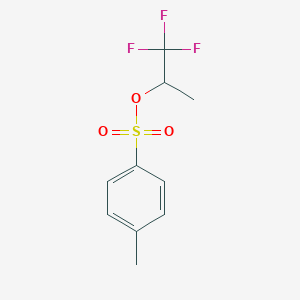
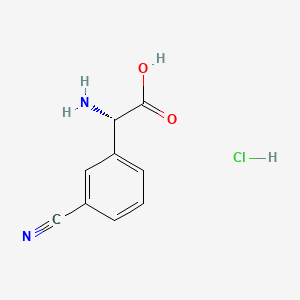
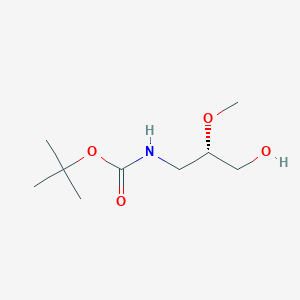
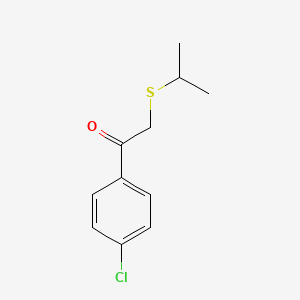
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)

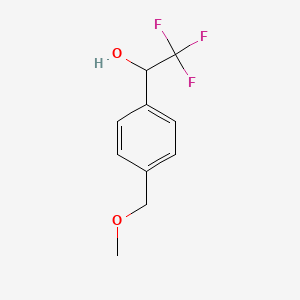
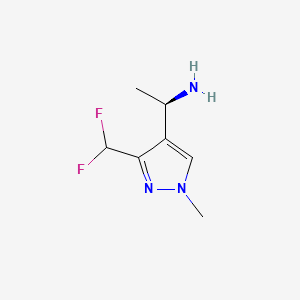
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
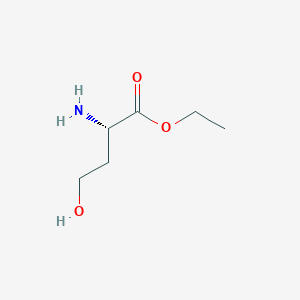
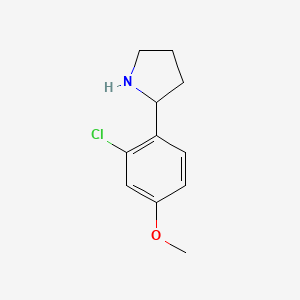
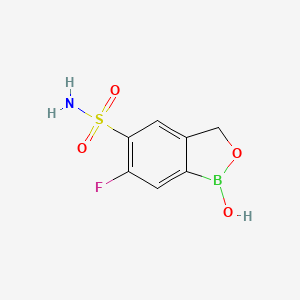
![1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
amino}acetic acid](/img/structure/B13563005.png)
